cis-2-(Dimethylamino cyclobutyl]methanol
Description
cis-2-(Dimethylamino cyclobutyl)methanol is a cyclic amino alcohol characterized by a four-membered cyclobutane ring substituted with a dimethylamino group and a methanol moiety in a cis-configuration. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl and tertiary amine groups, and increased ring strain from the cyclobutane system. The compound’s CAS number, 2920389-72-4, confirms its identity as a distinct entity with emerging research interest, particularly in pharmaceutical chemistry .
Properties
IUPAC Name |
[(1R,2S)-2-(dimethylamino)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABGPOKOTZYBM-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Dimethylamino cyclobutyl]methanol typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. For example, a cyclobutyl halide can react with dimethylamine under basic conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be done through hydroboration-oxidation of a cyclobutene intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient hydroxylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-2-(Dimethylamino cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclobutylamines.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of cyclobutyl halides or ethers.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties
Cis-2-(Dimethylamino cyclobutyl]methanol has been shown to exert analgesic effects in warm-blooded animals. Studies indicate that compounds with similar structures often exhibit pain-relieving properties, making this compound a candidate for further pharmacological evaluation .
2. Antimicrobial Activity
The dimethylamino moiety present in the compound is associated with various pharmacological activities, including antimicrobial effects. Research into dimethylamine derivatives suggests that they can be effective against a range of bacterial infections, which positions this compound as a potential antimicrobial agent .
3. Therapeutic Potential in CNS Disorders
The structural characteristics of this compound align it with other dimethylamine derivatives known for their efficacy in treating central nervous system (CNS) disorders. The modulation of neurotransmitter systems by such compounds indicates possible applications in managing conditions like anxiety and depression .
Synthetic Pathways
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with readily available cyclobutyl derivatives and dimethylamine.
- Reactions : Key reactions include reductive amination processes where aldehydes or ketones react with dimethylamine under specific conditions to yield the desired product .
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity levels.
Case Studies
Mechanism of Action
The mechanism by which cis-2-(Dimethylamino cyclobutyl]methanol exerts its effects depends on its interactions with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares cis-2-(Dimethylamino cyclobutyl)methanol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Structure | Molecular Formula | Molecular Weight | Key Functional Groups | Ring Size/Type |
|---|---|---|---|---|---|
| cis-2-(Dimethylamino cyclobutyl)methanol | Cyclobutane with cis-dimethylamino and methanol substituents | C₇H₁₅NO | 129.20 g/mol | Methanol, dimethylamino | 4-membered (cyclobutane) |
| Tramadol HCl | Cyclohexanol with dimethylaminomethyl and 3-methoxyphenyl groups | C₁₆H₂₅NO₂·HCl | 299.84 g/mol | Cyclohexanol, methoxyphenyl, tertiary amine | 6-membered (cyclohexane) |
| cis-2-[3-(Dimethylamino)cyclobutyl]ethanol | Cyclobutane with cis-dimethylamino and ethanol substituents | C₈H₁₇NO | 143.23 g/mol | Ethanol, dimethylamino | 4-membered (cyclobutane) |
| (CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HCl | Cyclopentane with amino, methyl, and methanol groups | C₇H₁₆ClNO | 165.66 g/mol | Methanol, amino, methyl | 5-membered (cyclopentane) |
Key Observations:
- Ring Strain and Conformation : The cyclobutane ring in the target compound introduces higher ring strain compared to cyclohexane (tramadol) or cyclopentane analogs. This strain may enhance reactivity but reduce thermodynamic stability .
- Functional Groups: The methanol group distinguishes the target compound from tramadol (which has a methoxyphenyl group) and its ethanol analog (). The dimethylamino group enhances basicity and water solubility compared to primary amines (e.g., ).
Physicochemical Properties
| Property | cis-2-(Dimethylamino cyclobutyl)methanol | Tramadol HCl | cis-2-[3-(Dimethylamino)cyclobutyl]ethanol |
|---|---|---|---|
| Water Solubility | Moderate (polar hydroxyl and amine groups) | High (hydrochloride salt) | Moderate (longer alkyl chain reduces polarity) |
| Boiling Point | ~200–220°C (estimated) | 260–265°C (decomposes) | ~210–230°C (estimated) |
| LogP (Lipophilicity) | ~0.5 (predicted) | 1.35 | ~0.8 (predicted) |
Key Observations:
- The target compound’s lower molecular weight and absence of aromatic groups (unlike tramadol) result in reduced lipophilicity (LogP ~0.5 vs.
- The ethanol analog () exhibits slightly higher lipophilicity due to the longer alkyl chain, which may influence membrane permeability.
Biological Activity
cis-2-(Dimethylamino cyclobutyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl group attached to a dimethylamino moiety and a hydroxymethyl group. Its structural formula can be represented as follows:
Pharmacological Activities
1. Kinase Inhibition
Recent studies have explored the inhibitory effects of various derivatives related to dimethylamino compounds on several kinases. For instance, compounds with similar structures have shown significant inhibition against kinases such as DYRK1A and GSK-3β. The biological activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target enzyme's activity.
| Compound | CDK5/p25 (IC50 μM) | CK1δ/ε (IC50 μM) | CLK1 (IC50 μM) | DYRK1A (IC50 μM) | GSK-3α/β (IC50 μM) |
|---|---|---|---|---|---|
| 11a | >10 | >10 | 1.1 | 3.3 | 3.3 |
| 12d | 3.0 | 5.4 | 0.16 | 0.14 | 0.041 |
This table summarizes the IC50 values for various compounds tested against different kinases, indicating that certain derivatives exhibit submicromolar activity, suggesting strong inhibitory potential against these targets .
2. Antimicrobial Activity
Dimethylamino derivatives have been noted for their antimicrobial properties. For example, research indicates that these compounds can exhibit significant antibacterial effects against various pathogens, making them candidates for further development in treating infectious diseases .
3. Neuropharmacological Effects
Some studies have highlighted the neuropharmacological potential of dimethylamino compounds, particularly in relation to their ability to modulate neurotransmitter systems. This includes possible roles in treating conditions such as anxiety and depression due to their interactions with serotonin and dopamine receptors .
The mechanism through which cis-2-(Dimethylamino cyclobutyl)methanol exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The dimethylamino group can form hydrogen bonds with active site residues in enzymes, effectively inhibiting their function.
- Receptor Modulation : The compound may influence neurotransmitter receptors, altering signaling pathways associated with mood regulation and cognitive functions.
Case Studies
Case Study 1: DYRK1A Inhibition
In a study investigating DYRK1A inhibitors, cis-2-(Dimethylamino cyclobutyl)methanol was evaluated alongside other structural analogs. It was found that modifications in the cyclobutyl ring significantly affected inhibitory potency, with some derivatives achieving IC50 values below 100 nM, indicating high efficacy against this kinase .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of dimethylamine derivatives showed that cis-2-(Dimethylamino cyclobutyl)methanol exhibited notable antibacterial effects against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
